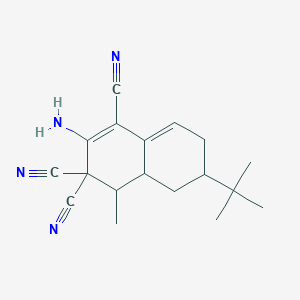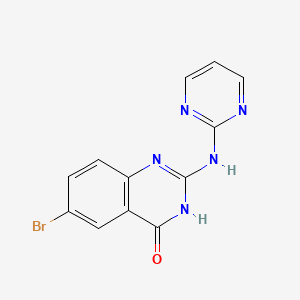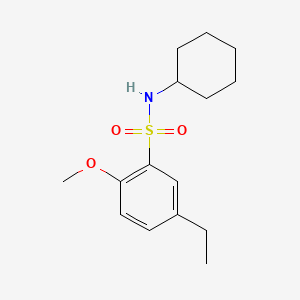![molecular formula C22H22N4O B6064809 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one](/img/structure/B6064809.png)
2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of multiple functional groups, including a pyridine ring, a pyrimidine ring, and a bicyclic azabicycloheptane moiety, makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the azabicycloheptane core and the subsequent attachment of the pyridine and pyrimidine rings. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and exhibit similar chemical reactivity.
Pyridine and pyrimidine derivatives: Compounds containing these rings have comparable electronic properties and can undergo similar types of reactions.
Uniqueness
What sets 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one apart is the combination of these structural elements in a single molecule, providing a unique platform for diverse chemical and biological applications.
Properties
IUPAC Name |
2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-21-11-20(18-2-1-9-23-12-18)24-22(25-21)17-6-3-15(4-7-17)13-26-14-16-5-8-19(26)10-16/h1-4,6-7,9,11-12,16,19H,5,8,10,13-14H2,(H,24,25,27)/t16-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMWEZAQFSKBE-LPHOPBHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=CC=C(C=C3)C4=NC(=CC(=O)N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]1CN2CC3=CC=C(C=C3)C4=NC(=CC(=O)N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-pentyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6064733.png)
![N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B6064741.png)
![2-(Furan-3-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6064746.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B6064749.png)

![2-(2-chlorobenzyl)-4-[3-(2-furyl)propanoyl]morpholine](/img/structure/B6064778.png)
![4-(2-chloro-4-fluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6064781.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B6064785.png)

![N-(3-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6064796.png)

![5,5-dimethyl-2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B6064821.png)
![ethyl 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6064831.png)

